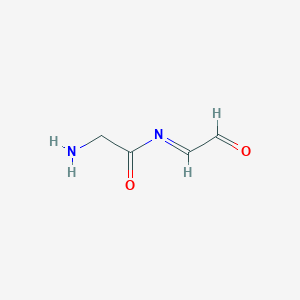
N-(2-Oxoethenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Oxoethenyl)glycinamide can be synthesized through the polymerization of N-acryloyl glycinamide monomer. One common method involves single-electron transfer reversible-deactivation radical polymerization (SET-RDRP) using a copper wire catalyst. This method achieves 80% conversion within 5 minutes in water media . The reaction is conducted at ambient temperatures and under non-inert conditions, eliminating the need for deoxygenation steps .
Industrial Production Methods
In industrial settings, the production of this compound involves similar polymerization techniques but on a larger scale. The use of sustainable solvents, lower energy consumption, and recyclable catalysts are emphasized to make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-(2-Oxoethenyl)glycinamide undergoes various chemical reactions, including:
Polymerization: The monomer can be polymerized to form poly(N-acryloyl glycinamide) (PNAGA) hydrogels.
Cross-linking: It can be cross-linked with other polymers to form double-network hydrogels.
Common Reagents and Conditions
Copper Wire Catalyst: Used in SET-RDRP for polymerization.
Carbon Nanotubes (CNTs): Incorporated to enhance the bioactivity and mechanical properties of the resulting hydrogels.
Major Products Formed
科学研究应用
N-(2-Oxoethenyl)glycinamide has a wide range of scientific research applications:
Chemistry: Used in the synthesis of temperature-responsive polymers and hydrogels.
Biology: Employed in the development of biocompatible materials for cell culture and tissue engineering.
Medicine: Utilized in drug delivery systems, particularly for temperature-triggered drug release.
Industry: Applied in the production of hydrogels for wastewater treatment, agriculture, and food industries.
作用机制
The mechanism of action of N-(2-Oxoethenyl)glycinamide involves its polymerization and cross-linking properties. The compound forms hydrogels that can swell and deswell in response to temperature changes, making them suitable for controlled drug release and other biomedical applications . The molecular targets and pathways involved include the interaction with water molecules and the formation of hydrogen bonds within the polymer network .
相似化合物的比较
Similar Compounds
N-(2-Amino-2-oxoethyl)acrylamide: Another monomer used in the synthesis of hydrogels.
Poly(N-isopropylacrylamide) (PNIPAM): A temperature-responsive polymer with a low critical solution temperature (LCST) close to human body temperature.
Uniqueness
N-(2-Oxoethenyl)glycinamide is unique due to its ability to form hydrogels with a sharp upper critical solution temperature (UCST) phase transition . This property makes it particularly useful in applications requiring precise temperature control, such as drug delivery and tissue engineering .
属性
CAS 编号 |
824421-14-9 |
|---|---|
分子式 |
C4H6N2O2 |
分子量 |
114.10 g/mol |
IUPAC 名称 |
2-amino-N-(2-oxoethylidene)acetamide |
InChI |
InChI=1S/C4H6N2O2/c5-3-4(8)6-1-2-7/h1-2H,3,5H2 |
InChI 键 |
UAFVWPWSOGOQFI-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)N=CC=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14218167.png)
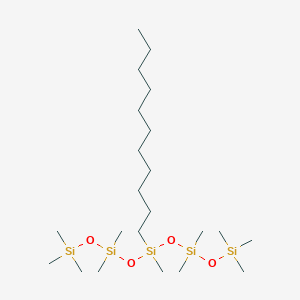
![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
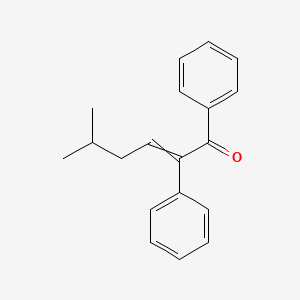
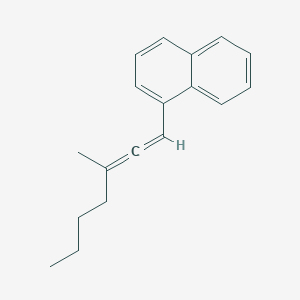
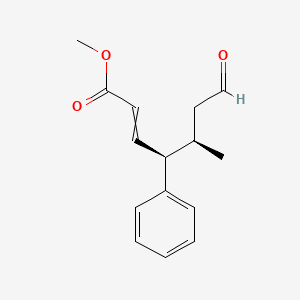
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate](/img/structure/B14218223.png)
![6-Chloro-3-[6-(methylsulfanyl)pyridin-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218228.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
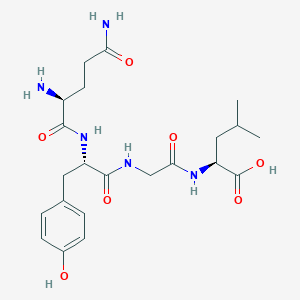
![2-({2-[(4-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14218262.png)
